N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide
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Overview
Description
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound that features a furan ring, a hydrazide group, and a diphenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation of 3-(furan-2-yl)-2-methylprop-2-enal with 2-hydroxy-2,2-diphenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound also contains a furan ring and is used in the synthesis of various organic molecules.
4-(furan-2-yl)but-3-en-2-one: Another furan derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H20N2O3/c1-17(15-20-13-8-14-27-20)16-23-24-21(25)22(26,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-16,26H,1H3,(H,24,25)/b17-15+,23-16+ |
InChI Key |
MOEPDVWIRCLIOA-XYKMIDAESA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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